Cas no 2248296-52-6 (2-Tert-butyl-2-(2-fluorophenyl)oxirane)

2-Tert-butyl-2-(2-fluorophenyl)oxirane is a fluorinated epoxide compound characterized by its tert-butyl and 2-fluorophenyl substituents. This structure imparts steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated molecules. The presence of the fluorine atom enhances reactivity and stability, while the oxirane ring offers versatility in ring-opening reactions for further functionalization. Its well-defined stereochemistry and high purity make it suitable for pharmaceutical and agrochemical research, where precise molecular modifications are critical. The compound’s robust stability under various conditions ensures reliable performance in synthetic applications.
2-Tert-butyl-2-(2-fluorophenyl)oxirane structure
2248296-52-6 structure
商品名:2-Tert-butyl-2-(2-fluorophenyl)oxirane
CAS番号:2248296-52-6
MF:C12H15FO
メガワット:194.245307207108
CID:6019711
PubChem ID:137938891

2-Tert-butyl-2-(2-fluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2248296-52-6
    • EN300-6506797
    • 2-Tert-butyl-2-(2-fluorophenyl)oxirane
    • インチ: 1S/C12H15FO/c1-11(2,3)12(8-14-12)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
    • InChIKey: RRASMAMMMSDVIX-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1C1(CO1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 194.110693260g/mol
  • どういたいしつりょう: 194.110693260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-Tert-butyl-2-(2-fluorophenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6506797-0.5g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
0.5g
$1221.0 2025-03-14
Enamine
EN300-6506797-0.25g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
0.25g
$1170.0 2025-03-14
Enamine
EN300-6506797-2.5g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
2.5g
$2492.0 2025-03-14
Enamine
EN300-6506797-5.0g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
5.0g
$3687.0 2025-03-14
Enamine
EN300-6506797-0.05g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
0.05g
$1068.0 2025-03-14
Enamine
EN300-6506797-0.1g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
0.1g
$1119.0 2025-03-14
Enamine
EN300-6506797-1.0g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
1.0g
$1272.0 2025-03-14
Enamine
EN300-6506797-10.0g
2-tert-butyl-2-(2-fluorophenyl)oxirane
2248296-52-6 95.0%
10.0g
$5467.0 2025-03-14

2-Tert-butyl-2-(2-fluorophenyl)oxirane 関連文献

2-Tert-butyl-2-(2-fluorophenyl)oxiraneに関する追加情報

Introduction to 2-Tert-butyl-2-(2-fluorophenyl)oxirane (CAS No. 2248296-52-6)

2-Tert-butyl-2-(2-fluorophenyl)oxirane, a compound with the CAS number 2248296-52-6, is a unique and versatile molecule that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This epoxide, characterized by its tert-butyl and fluorophenyl substituents, offers a range of functional groups that can be exploited for various applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of this compound.

Chemical Structure and Properties

The molecular formula of 2-Tert-butyl-2-(2-fluorophenyl)oxirane is C11H13FO, with a molecular weight of approximately 184.21 g/mol. The presence of the tert-butyl group imparts steric hindrance and stability to the molecule, while the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical reactions. The oxirane ring, a three-membered cyclic ether, is highly reactive due to its strained structure, making it an excellent substrate for ring-opening reactions.

Synthesis Methods

The synthesis of 2-Tert-butyl-2-(2-fluorophenyl)oxirane can be achieved through several routes. One common method involves the epoxidation of an allylic alcohol or alkene using peracids such as meta-chloroperbenzoic acid (mCPBA). Another approach is the intramolecular cyclization of an allylic alcohol in the presence of a suitable oxidizing agent. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods, such as using hydrogen peroxide in combination with transition metal catalysts.

Applications in Organic Synthesis

2-Tert-butyl-2-(2-fluorophenyl)oxirane has found extensive use in organic synthesis as a versatile building block. Its unique combination of functional groups allows for the formation of complex molecules with high regio- and stereo-selectivity. For instance, ring-opening reactions with nucleophiles such as amines or alcohols can generate valuable intermediates for the synthesis of pharmaceuticals and fine chemicals. Additionally, its reactivity with organometallic reagents makes it an attractive starting material for cross-coupling reactions.

Pharmaceutical Applications

In the pharmaceutical industry, 2-Tert-butyl-2-(2-fluorophenyl)oxirane has shown promise as a key intermediate in the synthesis of bioactive compounds. The tert-butyl group can enhance the lipophilicity and metabolic stability of drug candidates, while the fluorine atom can modulate their biological activity by affecting receptor binding and pharmacokinetic properties. Recent studies have explored its use in the development of novel anti-inflammatory agents and anticancer drugs.

Materials Science Applications

Beyond pharmaceuticals, 2-Tert-butyl-2-(2-fluorophenyl)oxirane has potential applications in materials science. Its reactivity with various functional groups makes it suitable for the preparation of polymers with tailored properties. For example, it can be used to synthesize epoxy resins with improved thermal stability and mechanical strength. Additionally, its ability to form covalent bonds with other monomers allows for the creation of hybrid materials with enhanced performance characteristics.

Safety Considerations

While 2-Tert-butyl-2-(2-fluorophenyl)oxirane offers numerous advantages in various fields, it is important to handle it with care due to its reactivity and potential hazards associated with epoxides. Proper safety protocols should be followed during storage and handling to ensure the well-being of laboratory personnel and prevent environmental contamination.

Conclusion

In summary, 2-Tert-butyl-2-(2-fluorophenyl)oxirane (CAS No. 2248296-52-6) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new materials and therapeutic agents. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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